molecular formula C15H22BrN3O2 B1403187 Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate CAS No. 1289019-36-8

Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate

Cat. No. B1403187
Key on ui cas rn: 1289019-36-8
M. Wt: 356.26 g/mol
InChI Key: ICQKSTKJKGYNMU-UHFFFAOYSA-N
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Patent
US09090593B2

Procedure details

A mixture of 3-bromo-5-iodopyridine (600 mg, 2.113 mmol, Aldrich), 4-(n-boc-amino)-piperidine (466 mg, 2.325 mmol, Aldrich), Cut (40.3 mg, 0.211 mmol, Aldrich) and cesium carbonate (1377 mg, 4.23 mmol, Strem) was capped, degassed and backfilled with argon (3×). Dioxane (2 mL) and 2-isobutyrylcyclohexanone (0.141 mL, 0.845 mmol, Aldrich) were added, and the reaction was stirred at 70° C. After 43 h, the reaction mixture was cooled to 23° C., diluted with EtOAc (50 mL) and washed with brine (50 mL), dried over MgSO4, concentrated in vacuo and purified by silica gel chromatography (eluent: 15-40% EtOAc/hexane), affording tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate (198 mg, 26%). MS (ESI, pos. ion) m/z: 356.0 (M+1), 358.0 (M+3).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
466 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1377 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.141 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6](I)[CH:7]=1.[CH3:9][C:10]([O:13][C:14]([NH:16][CH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=[O:15])([CH3:12])[CH3:11].C(=O)([O-])[O-].[Cs+].[Cs+].C(C1CCCCC1=O)(=O)C(C)C>CCOC(C)=O.O1CCOCC1>[Br:1][C:2]1[CH:7]=[C:6]([N:20]2[CH2:19][CH2:18][CH:17]([NH:16][C:14](=[O:15])[O:13][C:10]([CH3:11])([CH3:9])[CH3:12])[CH2:22][CH2:21]2)[CH:5]=[N:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1)I
Name
Quantity
466 mg
Type
reactant
Smiles
CC(C)(C)OC(=O)NC1CCNCC1
Step Two
Name
cesium carbonate
Quantity
1377 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0.141 mL
Type
reactant
Smiles
C(C(C)C)(=O)C1C(CCCC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was capped
CUSTOM
Type
CUSTOM
Details
degassed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 23° C.
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (eluent: 15-40% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
43 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)N1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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